

Advanced Characterization Guide: Mass Spectrometry Fragmentation of N-(3-Hydroxypropyl)stearamide

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Compound of Interest

Compound Name: *N-(3-Hydroxypropyl)stearamide*

CAS No.: 67177-07-5

Cat. No.: B7824819

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Executive Summary & Application Context

N-(3-Hydroxypropyl)stearamide (N-HPS) represents a critical analyte within the N-acyl alkanolamine (NAA) class of lipids. Structurally analogous to the endocannabinoid-like compound N-stearoylethanolamine (SEA), N-HPS is frequently encountered in lipidomics as either a minor endogenous metabolite or a functional additive (slip agent) in pharmaceutical packaging materials.

Precise mass spectrometric (MS) characterization of N-HPS is essential to distinguish it from isobaric species and homologous lipids like SEA and Anandamide (AEA). This guide provides a definitive analysis of its fragmentation mechanics, offering a self-validating protocol for its identification in complex biological or polymeric matrices.

Structural Analysis & Physicochemical Basis

Before interpreting the mass spectrum, one must understand the charge localization sites that drive fragmentation.

Feature	Specification	Impact on MS/MS
Formula		Monoisotopic Mass: 341.3294 Da
Precursor Ion		Observed : 342.337 (ESI+)
Lability	Amide Bond ()	Site of primary cleavage (diagnostic acylium ion).
Nucleophile	-Hydroxyl Group	Drives cyclization-induced water loss (diagnostic neutral loss).

Mechanistic Insight: The "Propyl Effect"

Unlike ethanolamides (C2 spacer) which form 5-membered oxazoline rings upon fragmentation, N-HPS contains a propyl spacer (C3). This structural extension favors the formation of a 6-membered oxazine ring during dehydration. This specific ring size stability distinguishes N-HPS from its lower homologs.

MS/MS Fragmentation Mechanics

The fragmentation of N-HPS under Electrospray Ionization (ESI+) follows two competitive pathways driven by charge migration and remote hydrogen rearrangement.

Pathway A: Cyclization-Induced Dehydration (Diagnostic)

Mechanism: The carbonyl oxygen is protonated

. The terminal hydroxyl group on the propyl chain acts as a nucleophile, attacking the carbonyl carbon. This results in the expulsion of a water molecule and the formation of a stable cyclic cation.

- Transition: Linear Amide

Cyclic Oxazine Cation

- Observed Ion:

324.33

- Neutral Loss: 18 Da ()

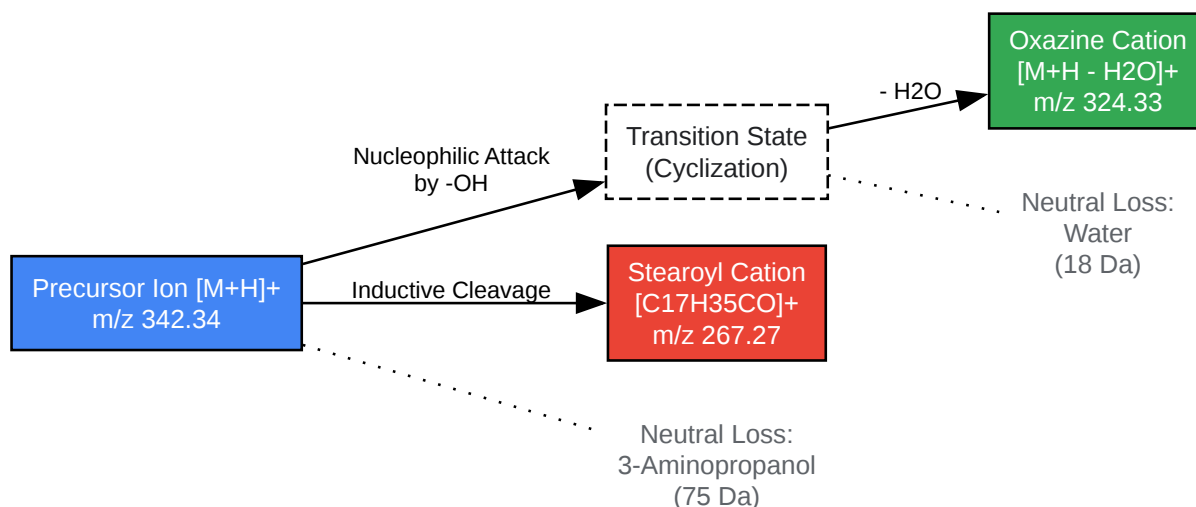
Pathway B: Amide Bond Cleavage (Class-Specific)

Mechanism: Inductive cleavage of the amide bond generates the stable acylium ion derived from the stearic acid tail.

- Transition:
- Observed Ion:
267.27
- Significance: This ion confirms the fatty acid chain length (C18:0) but does not identify the headgroup.

Pathway Visualization

The following diagram illustrates the competitive fragmentation kinetics:



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Caption: Competitive ESI+ fragmentation pathways for **N-(3-Hydroxypropyl)stearamide** showing diagnostic water loss vs. acylium ion formation.

Comparative Performance Analysis

To validate N-HPS identification, it must be compared against its primary "alternatives"—isobaric or homologous lipids often co-eluting in LC-MS runs.

Table 1: Diagnostic Ion Comparison

Analyte	Precursor ()	Major Fragment 1 (Headgroup Specific)	Major Fragment 2 (Chain Specific)	Neutral Loss ()
N-(3-HP)stearamide	342.34	324.33 (Oxazine)	267.27 (Stearoyl)	75 Da (Aminopropanol)
N-Stearoylethanolamine	328.32	310.31 (Oxazoline)	267.27 (Stearoyl)	61 Da (Ethanolamine)
Stearamide	284.29	None (No OH)	267.27 (Stearoyl)	17 Da (Ammonia)
Anandamide (C20:4)	348.29	330.28 (Oxazoline)	287.23 (Arachidonoyl)	61 Da (Ethanolamine)

Key Differentiator: The

Da mass shift between the precursor and fragments of N-HPS versus N-Stearoylethanolamine (SEA) is the critical discriminator. While both yield the

267 ion, only N-HPS produces the

324 fragment.

Experimental Protocol: Self-Validating Identification

This protocol ensures the separation and accurate identification of N-HPS in lipid extracts.

Step 1: LC-MS/MS Configuration

- Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 100 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.
- Gradient: 60% B to 100% B over 10 minutes. Rationale: High organic content is required to elute the hydrophobic C18 chain.

Step 2: Ionization Source Settings (ESI+)

- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V. Note: Too high (>50V) will induce in-source fragmentation, depleting the precursor.
- Source Temp: 120°C.
- Desolvation Temp: 400°C.

Step 3: Validation Workflow

- Extract Ion Chromatogram (EIC): Target
342.337 (
0.01 Da).
- Trigger MS/MS: Apply Collision Energy (CE) ramp 15–35 eV.
- Check Ratio: Verify intensity ratio of
267 /
324.

- Low CE (15 eV): 324 ion dominates (Water loss).
- High CE (35 eV): 267 ion dominates (Amide cleavage).
- Confirmation: If

310 is observed, the sample is contaminated with N-Stearoylethanolamine.

References

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